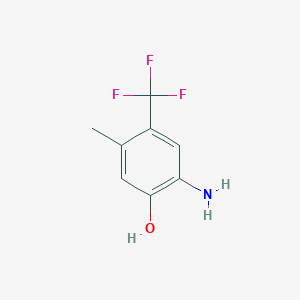

2-Amino-5-methyl-4-(trifluoromethyl)phenol

Description

2-Amino-5-methyl-4-(trifluoromethyl)phenol is a substituted phenol derivative featuring an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 5, and a trifluoromethyl (-CF₃) group at position 4 on the aromatic ring. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.13 g/mol. The amino group acts as an electron-donating group (EDG), while the trifluoromethyl group is a strong electron-withdrawing group (EWG), creating a unique electronic profile. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its balanced reactivity and stability .

Properties

IUPAC Name |

2-amino-5-methyl-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-4-2-7(13)6(12)3-5(4)8(9,10)11/h2-3,13H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEQNOAKJLOSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-methyl-2-nitrophenol with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-methyl-4-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymatic processes or disrupt cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity (pKa) and reactivity of phenolic derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Substituent Effects on Acidity and Key Properties

Key Observations :

- Acidity: TFM (pKa ~4–5) is significantly more acidic due to the nitro group’s strong electron-withdrawing nature. The target compound’s amino group mitigates the -CF₃ effect, resulting in moderate acidity (pKa ~8.5–9.5) .

- Solubility: Amino and hydroxyl groups improve water solubility, while -CF₃ and methyl groups increase lipophilicity, making the compound amphiphilic .

Trifluoromethyl (-CF₃) vs. Nitro (-NO₂) Groups

- TFM : The nitro group in TFM enhances oxidative stability and bioactivity, making it effective as a pesticide. However, nitro groups are associated with environmental persistence and toxicity .

- Target Compound: The amino group offers nucleophilic reactivity, enabling use in coupling reactions (e.g., amide bond formation) for drug discovery. The -CF₃ group improves metabolic stability in pharmaceuticals .

Amino (-NH₂) vs. Halogen (-Cl, -F) Groups

- 2-Fluoro-5-(trifluoromethyl)aniline: The fluorine atom enhances bioavailability in agrochemicals but reduces nucleophilicity compared to the target compound’s amino group .

Stability and Degradation Pathways

- Photostability: The -CF₃ group in the target compound enhances resistance to UV degradation compared to non-fluorinated analogs.

- Biodegradation: Compounds like 2-nitro-4-(trifluoromethyl)phenol (a TFM derivative) are resistant to microbial degradation, whereas the amino group in the target compound may facilitate enzymatic breakdown .

Biological Activity

2-Amino-5-methyl-4-(trifluoromethyl)phenol is a chemical compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F3N O, with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group (–CF3) significantly alters the compound's physicochemical properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The trifluoromethyl group can influence hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Its effectiveness may be related to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several substituted phenols, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited moderate antibacterial activity, comparable to other fluorinated phenols.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Toxicity Profile

The toxicity of this compound was assessed using standard aquatic toxicity tests on algae (Pseudokirchneriella subcapitata) and bacteria (Vibrio fischeri). The compound demonstrated a toxic effect at elevated concentrations, indicating a need for careful handling in environmental applications.

| Organism | Endpoint | Toxicity Value (EC50) |

|---|---|---|

| Pseudokirchneriella subcapitata | Growth inhibition | 12 mg/L |

| Vibrio fischeri | Luminescence inhibition | 15 mg/L |

Case Studies

- Case Study on Antiviral Activity : A study investigated the antiviral properties of fluorinated phenols against the influenza virus. While this compound was not the most potent compound tested, it exhibited a dose-dependent reduction in viral replication.

- Case Study on Anti-inflammatory Properties : In vitro assays demonstrated that this compound could inhibit COX enzyme activity, suggesting potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.